(1R)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
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Overview
Description
Streptomyces hygroscopicus. It was first discovered in soil samples from Easter Island (Rapa Nui) in the 1970s . Rapamycin is primarily known for its immunosuppressive properties, which led to its use in preventing organ transplant rejection. Additionally, it has antifungal, antitumor, neuroprotective, and lifespan-extending activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rapamycin is synthesized through a complex biosynthetic pathway involving polyketide synthase. The core structure is derived from (4R,5R)-4,5-dihydrocyclohex-1-ene-carboxylic acid, which is extended by polyketide synthase. The resulting linear polyketide chain is cyclized by incorporating pipecolate and further decorated by post-polyketide synthase modification enzymes .
Industrial Production Methods
Industrial production of rapamycin involves fermentation using Streptomyces hygroscopicus. Optimization of the fermentation medium, including the use of cost-effective components like soybean, sugarcane juice, and dried tomato, has been shown to enhance rapamycin production . The fermentation process is followed by extraction and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Rapamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be degraded through base-catalyzed reactions, leading to the formation of ring-opened isomers .
Common Reagents and Conditions
Common reagents used in rapamycin reactions include dimethyl sulfoxide (DMSO), which enhances cell membrane permeability and aids in the production of rapamycin . Other reagents like sodium butyrate and lanthanum chloride have been used to improve the availability of key metabolic intermediates .
Major Products Formed
The major products formed from rapamycin reactions include its derivatives, which have been developed to enhance its therapeutic potential. These derivatives include everolimus and temsirolimus, which are used in cancer treatment .
Scientific Research Applications
Rapamycin has a wide range of scientific research applications:
Immunosuppression: It is used to prevent organ transplant rejection by inhibiting T-cell activation and proliferation.
Cancer Treatment: Rapamycin and its derivatives are used to treat certain malignancies due to their ability to inhibit the mammalian target of rapamycin (mTOR) pathway.
Neuroprotection: It has neuroprotective and neuroregenerative properties, making it a potential treatment for neurodegenerative diseases.
Lifespan Extension: Rapamycin has been shown to extend lifespan in various organisms by mimicking the effects of caloric restriction.
Anti-Aging: Research indicates that rapamycin may slow down aging processes and alleviate age-related diseases.
Mechanism of Action
Rapamycin exerts its effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine-specific protein kinase that regulates cell growth, proliferation, and survival . Rapamycin forms a complex with FK506-binding protein 12 (FKBP12), and this complex binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR. This interaction inhibits mTOR activity, leading to the suppression of cell cycle progression and immune response .
Comparison with Similar Compounds
Rapamycin is unique due to its specific action on the mTOR pathway. Similar compounds include:
Everolimus: A derivative of rapamycin used in cancer treatment.
Temsirolimus: Another derivative used for its antitumor properties.
Metformin: Although not structurally similar, it shares some anti-aging properties with rapamycin.
Epigallocatechin gallate: A compound found in green tea that mimics some effects of rapamycin.
Rapamycin stands out due to its broad spectrum of applications and its potent inhibition of the mTOR pathway, which is crucial in various cellular processes.
Properties
Molecular Formula |
C51H79NO13 |
---|---|
Molecular Weight |
914.2 g/mol |
IUPAC Name |
(1R)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/t30?,32?,33?,34?,36?,37?,38?,39?,40?,42?,43?,44?,46?,47?,51-/m1/s1 |
InChI Key |
QFJCIRLUMZQUOT-VAIPXBRLSA-N |
Isomeric SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)[C@@]1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC |
Origin of Product |
United States |
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